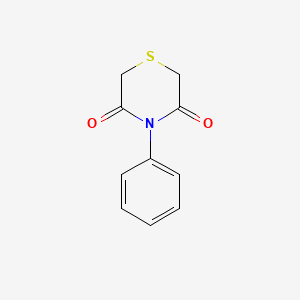

4-Phenylthiomorpholine-3,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Phenylthiomorpholine-3,5-dione is a chemical compound with the linear formula C10H9NO2S . It has a molecular weight of 207.253 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of this compound involves the reaction of Na2S·3H2O and N-(substituted)phenyl-2-chloro-N-(2-chloroacetyl)acetamide under a nitrogen atmosphere . This reaction results in the formation of cyclic chalcogenide ligands .Chemical Reactions Analysis

This compound is involved in the synthesis of new organo-chalcogen compounds . It reacts with Na2S·3H2O and N-(substituted)phenyl-2-chloro-N-(2-chloroacetyl)acetamide to form cyclic chalcogenide ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (207.253) and its linear formula (C10H9NO2S) . Detailed information about its melting point, boiling point, and density was not found in the search results.科学的研究の応用

Oxidizing Agent in Organic Synthesis

4-Phenylthiomorpholine-3,5-dione has been utilized as an effective oxidizing agent in organic synthesis. For example, it has been used for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, achieving moderate to good yields at room temperature (Zolfigol et al., 2006).

Polymerization Catalyst

In the field of polymer chemistry, this compound has been employed as a catalyst. It has shown high reactivity in Diels-Alder and ene reactions, used to create alternating copolymers. This demonstrates its potential as a versatile and highly reactive dienophile and enophile in polymer synthesis (Mallakpour & Butler, 1985).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their inhibitory properties. For instance, analogs of aminoglutethimide, which involve the structural modification of the this compound framework, have been synthesized to study their efficacy as inhibitors of certain enzyme systems, such as aromatase (Foster et al., 1985).

Chemical Synthesis and Reactivity

The compound has been involved in various chemical reactions, showcasing its reactivity. For example, its reaction with substituted indenes has been studied, indicating its utility in organic synthesis and the formation of complex molecules (Smonou et al., 1988).

Safety and Hazards

作用機序

Target of Action

It is part of a series of organo-chalcogen compounds that have been tested for cytotoxic activity against breast adenocarcinoma cell lines .

Mode of Action

The compound is part of a series of organo-chalcogen compounds that have shown cytotoxic activity against breast adenocarcinoma cell lines

Biochemical Pathways

Given its cytotoxic activity against breast adenocarcinoma cell lines, it may affect pathways related to cell proliferation and survival .

Result of Action

It has been shown to possess cytotoxic activity on breast adenocarcinoma cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.

生化学分析

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that it may have cytotoxic activity against certain cell lines . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has certain stability and degradation characteristics

Metabolic Pathways

It is known that this compound interacts with certain enzymes or cofactors

Transport and Distribution

It is known that this compound interacts with certain transporters or binding proteins

Subcellular Localization

It is known that this compound may be directed to specific compartments or organelles through certain targeting signals or post-translational modifications .

特性

IUPAC Name |

4-phenylthiomorpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-9-6-14-7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTJKKGJGRZWDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(3-methoxyphenyl)-10-thioxo-10,11-dihydro-5H-thiazolo[4',5':4,5]pyrimido[2,1-a]phthalazine-5,8(6H)-dione](/img/structure/B2930908.png)

![(Z)-ethyl 5-(but-2-enamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2930909.png)

![N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2930911.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzenesulfonamide](/img/structure/B2930913.png)

![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2930915.png)

![1,7-Dioxaspiro[4.4]nonan-4-amine](/img/structure/B2930916.png)

![Methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2930919.png)

![2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2930922.png)

![5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2930923.png)

![N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)